molecular formula C13H9Br2N3S B2784415 N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine CAS No. 861206-63-5

N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine

Katalognummer: B2784415
CAS-Nummer: 861206-63-5
Molekulargewicht: 399.1
InChI-Schlüssel: IFLOSWFHAPCDDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a hybrid structure incorporating a 6,8-dibromoquinoline moiety linked to a methylaminothiazole ring. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The specific 6,8-dibromo substitution pattern is a key synthetic modification often explored to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets. The thiazole ring is a nitrogen- and sulfur-containing heterocycle frequently found in molecules with significant pharmacological profiles. Thiazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, making them a central focus in drug discovery endeavors . The integration of these two heterocyclic systems into a single molecule makes this compound a valuable scaffold for constructing libraries of novel molecules. Its primary research applications include serving as a key intermediate in the synthesis of more complex heterocyclic compounds, use in structure-activity relationship (SAR) studies to optimize potency and selectivity, and investigation as a potential inhibitor in various enzymatic assays. Researchers in medicinal chemistry and drug development can utilize this compound to explore new chemical space for identifying lead compounds against a range of therapeutic targets. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

5-(6,8-dibromoquinolin-2-yl)-N-methyl-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2N3S/c1-16-13-17-6-11(19-13)10-3-2-7-4-8(14)5-9(15)12(7)18-10/h2-6H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLOSWFHAPCDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)C2=NC3=C(C=C(C=C3C=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The quinoline core is then brominated to introduce the bromine atoms at the 6 and 8 positions.

The thiazole ring is introduced through a cyclization reaction involving a suitable thioamide precursor. Finally, the methylamine group is added through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine: can undergo various chemical reactions, including:

  • Oxidation: : The quinoline ring can be oxidized to form quinone derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the quinoline ring or the bromine atoms.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the bromine positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Quinone derivatives, such as 6,8-dibromoquinone.

  • Reduction: : Reduced quinoline derivatives or bromoalkanes.

  • Substitution: : Amine-substituted quinolines or thiazoles.

Wissenschaftliche Forschungsanwendungen

Introduction to N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine

N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine is a heterocyclic compound that combines the structural features of quinoline and thiazole, along with a methylamine functional group. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, material science, and biological studies.

Basic Information

  • IUPAC Name : N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine
  • CAS Number : 861206-63-5
  • Molecular Formula : C13H9Br2N3S
  • Molecular Weight : 399.12 g/mol
  • Purity : Typically >90% .

Structure

The compound features:

  • A quinoline ring system with two bromine substituents at positions 6 and 8.
  • A thiazole ring linked at position 5.
  • A methylamine group attached to the nitrogen of the thiazole.

Medicinal Chemistry

N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine has shown promise as a building block for the development of new therapeutic agents. Its derivatives are being explored for:

  • Antimicrobial Activity : The compound exhibits properties that may inhibit bacterial growth or fungal infections.
  • Anticancer Properties : Research indicates potential cytotoxic effects against various cancer cell lines due to its ability to interfere with cellular processes .

Material Science

The unique structure of this compound allows it to be utilized in:

  • Organic Semiconductors : Its electronic properties can be harnessed in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.
  • Dyes and Pigments : The chromophoric characteristics make it suitable for applications in colorants .

Biological Studies

In biochemical research:

  • The compound serves as a probe for studying enzyme interactions and cellular signaling pathways. Its ability to modify biological activity makes it useful in assays aimed at understanding disease mechanisms .

Case Study 1: Antimicrobial Activity

A study focused on synthesizing derivatives of N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine demonstrated significant antibacterial activity against strains of Staphylococcus aureus. The results indicated that modifications to the bromine substituents enhanced efficacy, suggesting a structure–activity relationship that could guide future drug design.

Case Study 2: Anticancer Research

In vitro studies have shown that certain derivatives of this compound induce apoptosis in cancer cells. For example, compounds with varying halogen substitutions were tested against breast cancer cell lines, revealing that specific configurations led to increased cytotoxicity. These findings support further investigation into the mechanism of action and potential clinical applications .

Wirkmechanismus

The mechanism by which N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

Research Implications and Limitations

  • Synthesis : While compound 9 was synthesized via nucleophilic aromatic substitution, the target compound may require adapted conditions (e.g., palladium-catalyzed coupling for thiazole attachment).
  • Biological Activity: No bioactivity data are provided, but brominated quinolines are often explored as kinase inhibitors or antimicrobial agents. The dibromo substitution could enhance target affinity.
  • Validation : Structural validation using tools like PLATON (as discussed in ) is critical for both compounds to ensure data integrity .

Biologische Aktivität

N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and enzyme inhibitory activities, supported by relevant data and case studies.

  • Chemical Name : N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine
  • CAS Number : 861206-63-5
  • Molecular Formula : C13H9Br2N3S
  • Molecular Weight : 399.11 g/mol

1. Antibacterial Activity

The antibacterial properties of N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine have been assessed against various bacterial strains. Studies indicate that compounds with similar structures often exhibit significant antibacterial activity.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

In a study examining a series of thiazole derivatives, the compound demonstrated notable efficacy against Salmonella typhi and Bacillus subtilis, suggesting its potential as an antibacterial agent .

2. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes relevant to various biological processes:

  • Acetylcholinesterase (AChE) Inhibition : This enzyme is crucial in the breakdown of acetylcholine in the synaptic cleft. Inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease.
CompoundIC50 (µM)
N-[5-(6,8-dibromo...1.13 ± 0.003
Thiourea (reference)21.25 ± 0.15

The synthesized compounds showed strong AChE inhibition with IC50 values significantly lower than the reference standard thiourea .

  • Urease Inhibition : Urease plays a role in the metabolism of urea and is a target for treating infections caused by urease-producing bacteria.
CompoundIC50 (µM)
N-[5-(6,8-dibromo...2.14 ± 0.003
Thiourea (reference)21.25 ± 0.15

The compound exhibited strong urease inhibition, indicating its potential as a therapeutic agent against urease-related conditions .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of thiazole derivatives for their biological activities. For instance, research conducted on various thiazole compounds has shown that modifications in their structure can lead to enhanced bioactivity .

In one study, derivatives of thiazole were synthesized and tested for their antibacterial and enzyme inhibitory activities. The findings suggested that specific substitutions on the thiazole ring significantly influenced their pharmacological profiles .

Q & A

Q. What are the validated synthetic routes for N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 6,8-dibromo-2-quinolinecarboxylic acid derivatives with 5-amino-1,3-thiazole precursors. A two-step approach is common:

Thiazole ring formation : React 5-aminothiazole intermediates with brominated quinoline moieties under reflux in polar aprotic solvents (e.g., DMF or DMSO) with coupling agents like EDCI .

Methylation : Introduce the methyl group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
Optimization involves adjusting reaction time (12–24 hrs), temperature (80–100°C), and stoichiometric ratios (1:1.2 for thiazole:quinoline). Monitor progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., bromine on quinoline, methylamine on thiazole) .
  • HRMS : Verify molecular weight (expected [M+H]⁺ ≈ 465.92 Da for C₁₄H₁₀Br₂N₃S).
  • Elemental analysis : Compare calculated vs. observed C, H, N, S percentages (e.g., C: 36.08%, H: 2.16%, N: 9.01%, S: 6.88%) .
  • HPLC : Assess purity (>95% using C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELXTL or SHELXL for structure refinement . Key steps:

Data collection : Resolve bromine atom positions (high-resolution data, Cu-Kα radiation).

Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H⋯N between thiazole and quinoline) affecting packing .

Validation : Check CIF files with checkCIF/PLATON to address disorder or missed symmetry .
Example: A related thiazole-quinoline derivative showed centrosymmetric dimers via N–H⋯N bonds (2.89 Å) .

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound’s bioactivity?

  • Methodological Answer :
  • Functional group modulation : Synthesize analogs (e.g., replace Br with Cl, vary thiazole substituents) and compare bioassay results .
  • Computational modeling :
  • Docking studies : Use AutoDock Vina to predict binding to targets (e.g., kinase enzymes) based on quinoline-thiazole scaffold flexibility .
  • QSAR : Correlate electronic properties (HOMO-LUMO gaps) with observed activities (e.g., IC₅₀ values) .
  • Enzyme assays : Test inhibition of PFOR (pyruvate:ferredoxin oxidoreductase), a target for anaerobic pathogens, via NADH oxidation rates .

Q. How do intermolecular interactions influence the compound’s solubility and stability?

  • Methodological Answer :
  • Solubility : Assess in DMSO (stock solution) and aqueous buffers (PBS, pH 7.4) via nephelometry. Low solubility (<10 µM) may require formulation with cyclodextrins .
  • Stability studies :
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (expected >200°C).
  • Hydrogen bonding : Strong N–H⋯O/N interactions (e.g., amide-thiazole) reduce hygroscopicity but may lower bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.